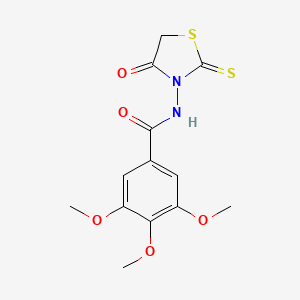
3,4,5-triméthoxy-N-(4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with three methoxy groups and a thiazolidinone ring, which imparts unique chemical and biological properties.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of combinatorial libraries of biologically active compounds.
Medicine: It is used in the development of antitumor agents and other therapeutic compounds.
Industry: The compound’s unique chemical properties make it valuable in the design of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, also known as 3,4,5-trimethoxy-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide, is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide interacts with its targets in a specific manner. For instance, it inhibits tubulin polymerization, which is crucial for cell division . It also inhibits the function of Hsp90, a protein that assists in protein folding and stabilizes a number of proteins required for tumor growth .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it inhibits the function of thioredoxin reductase (TrxR), an enzyme that plays a key role in cellular redox balance . It also inhibits histone lysine-specific demethylase 1 (HLSD1), which is involved in gene expression regulation .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide’s action are diverse. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, it has shown promising anti-fungal and anti-bacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality is then activated via conversion to an acid chloride . Another method involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which conforms to green chemistry principles and yields nearly quantitative results .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and high-yield reactions are likely employed to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the thiazolidinone ring, resulting in different chemical and biological properties.
N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide: Similar structure but without the methoxy groups, affecting its reactivity and applications.
Uniqueness
3,4,5-Trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is unique due to the presence of both the methoxy-substituted benzamide core and the thiazolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-15-10(16)6-22-13(15)21/h4-5H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGYGMTVWZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)
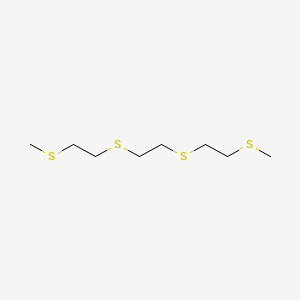
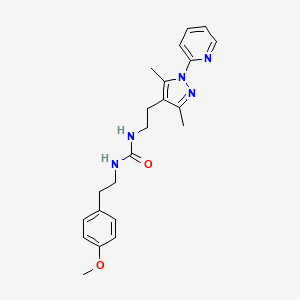
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)
![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
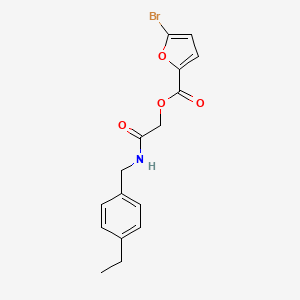
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
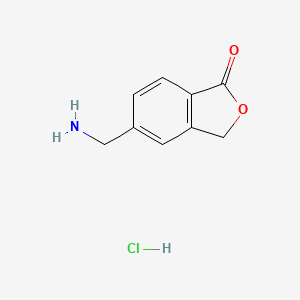
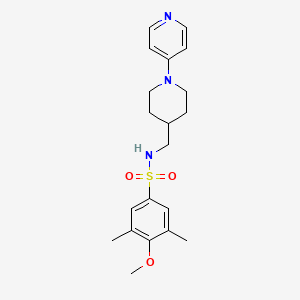
![1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2546005.png)
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
